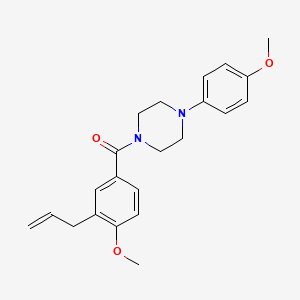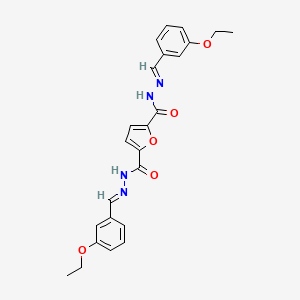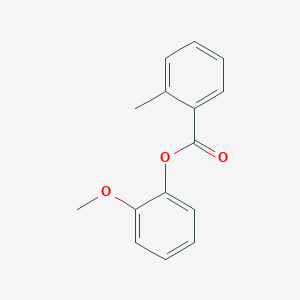![molecular formula C21H18N4O3S3 B4879113 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4879113.png)
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thienopyrimidine core, which is known for its biological activity, and a sulfamoylphenyl group, which can enhance its solubility and bioavailability.
Preparation Methods
The synthesis of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine.
Introduction of the 4-methylphenyl group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Introduction of the sulfamoylphenyl group: This can be achieved through a sulfonation reaction followed by amide formation.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Pharmacology: Its biological activity can be studied to understand its mechanism of action, pharmacokinetics, and pharmacodynamics.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a tool compound to study biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity, while the sulfamoylphenyl group can enhance its solubility and bioavailability, allowing it to reach its target more effectively. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can be compared with other thienopyrimidine derivatives and sulfamoylphenyl compounds:
Thienopyrimidine derivatives: These compounds are known for their biological activity and can be used as anticancer, anti-inflammatory, or antimicrobial agents.
Sulfamoylphenyl compounds: These compounds are known for their enhanced solubility and bioavailability, making them suitable for drug development.
Similar compounds include:
- 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- 2-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Properties
IUPAC Name |
2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3/c1-13-2-4-14(5-3-13)17-10-29-20-19(17)21(24-12-23-20)30-11-18(26)25-15-6-8-16(9-7-15)31(22,27)28/h2-10,12H,11H2,1H3,(H,25,26)(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYGKCVEKHYCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879038.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4879042.png)
![3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4879050.png)
![N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4879055.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4879070.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879077.png)

![2-(4-BROMOBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4879100.png)
![7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4879101.png)
![Ethyl 4-[4-methyl-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4879103.png)

![3-(cyclohexylmethyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4879119.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879130.png)
